REACTION_CXSMILES
|
C(OC([N:8]1[CH2:17][CH2:16][C:11]2[N:12]=[CH:13][N:14]=[CH:15][C:10]=2[CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[N:12]1[C:11]2[CH2:16][CH2:17][NH:8][CH2:9][C:10]=2[CH:15]=[N:14][CH:13]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(N=CN=C2)CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol
|
Type
|
WASH
|
Details
|
The column was washed several times with methanol
|
Type
|
WASH
|
Details
|
the amine product was eluted with 1.0M ammonia-methanol
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
were concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1CCNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |